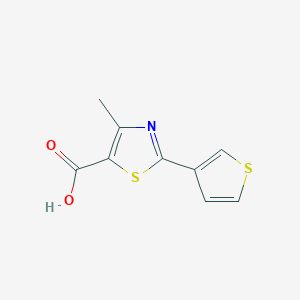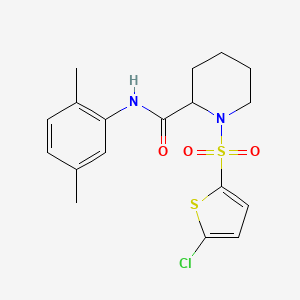
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C18H21ClN2O3S2 and a molecular weight of 412.951. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis methods can vary widely depending on the desired yield, purity, and scale of production. It’s recommended to consult a specialized chemical database or a chemist for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure of a compound can provide insights into its properties and reactivity. However, I couldn’t find specific information on the molecular structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide. For a detailed analysis, it would be necessary to perform computational chemistry studies or X-ray crystallography.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. The reactivity of a compound is determined by its molecular structure. Without specific information, it’s difficult to predict the exact reactions it might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Synthesis of Biologically Active Derivatives : A study by Khalid et al. (2013) focused on the synthesis of biologically active O-substituted derivatives of a similar sulfonamide, demonstrating potential activity against enzymes like lipoxygenase (LOX) and cholinesterases (AChE and BChE), suggesting applications in designing inhibitors for these enzymes (Khalid et al., 2013).
Cannabinoid Receptor Antagonists : Shim et al. (2002) explored the molecular interactions of a piperidine derivative with the CB1 cannabinoid receptor, providing a foundation for the development of antagonists for therapeutic use (Shim et al., 2002).
Allosteric Modulators for CB1 Receptor : Khurana et al. (2014) identified key structural requirements for indole-2-carboxamides as allosteric modulators of the CB1 receptor, indicating the role of piperidine derivatives in enhancing receptor binding affinity (Khurana et al., 2014).
Organic Synthesis and Antibacterial Activity
New Heterocyclic Derivatives for Alzheimer’s Disease : Rehman et al. (2018) synthesized N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole as potential drug candidates for Alzheimer's disease, showcasing the utility of such compounds in addressing neurodegenerative diseases (Rehman et al., 2018).
Antibacterial Agents : Ajani et al. (2013) investigated the synthesis and antibacterial activity of N,N-diethyl amide bearing sulfonamides, highlighting their potent antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).
Safety And Hazards
As per the information available, this compound is not intended for human or veterinary use1. It’s crucial to handle all chemicals with appropriate safety measures, even if specific hazard information isn’t available.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound. The potential uses of a compound often depend on its properties and mechanism of action. Further research could uncover new applications or improve our understanding of this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it’s recommended to consult specialized chemical databases or scientific literature.
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-12-6-7-13(2)14(11-12)20-18(22)15-5-3-4-10-21(15)26(23,24)17-9-8-16(19)25-17/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOISCTUOSJBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

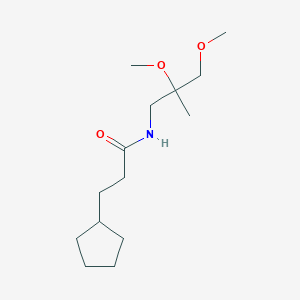
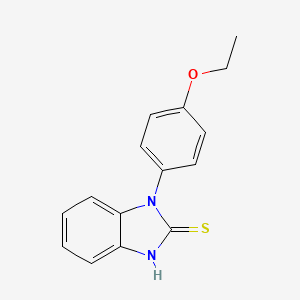
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)
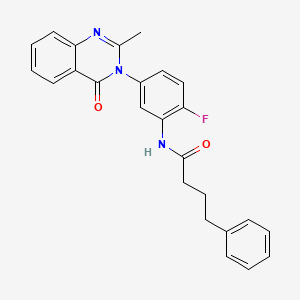
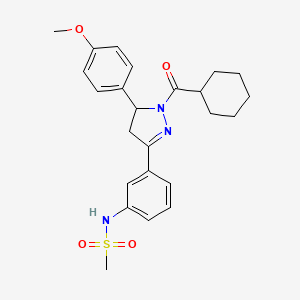
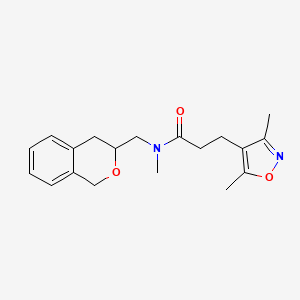
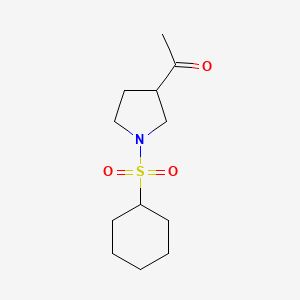
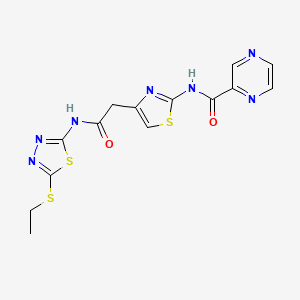
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
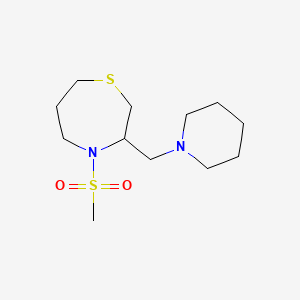
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)
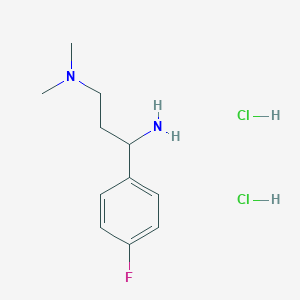
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
